molecular formula C25H24ClN3O2 B237539 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

Cat. No.: B237539
M. Wt: 433.9 g/mol
InChI Key: FDDCDCOWUGCTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a phenylacetamide group, and a chlorobenzoyl moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation of the piperazine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylacetamide Group: The final step involves the coupling of the chlorobenzoyl-piperazine intermediate with phenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[4-(4-Methylpiperazin-1-yl)phenyl]-2-phenylacetamide: Similar structure but with a methyl group instead of a chlorobenzoyl group.

    N-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]phenyl}-2-phenylacetamide: Similar structure but with a bromobenzoyl group.

Uniqueness

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C25H24ClN3O2/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,27,30)

InChI Key

FDDCDCOWUGCTRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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